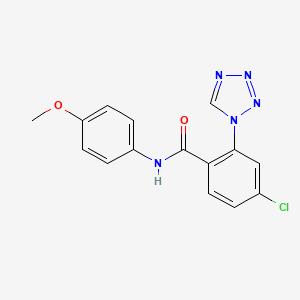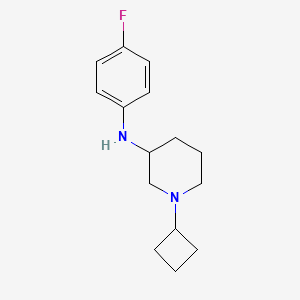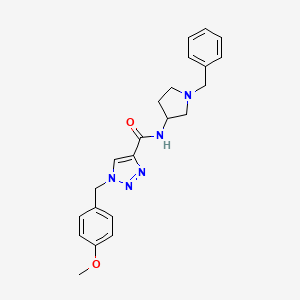![molecular formula C18H15BrN2OS B6062202 (3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone](/img/structure/B6062202.png)
(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone, also known as TQ-BP, is a novel small molecule compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research.
Mecanismo De Acción
The mechanism of action of (3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway. This compound has also been found to modulate the levels of reactive oxygen species (ROS) and activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the regulation of programmed cell death. This compound has also been found to increase the levels of intracellular ROS, leading to oxidative stress-induced cell death in cancer cells. In neuronal cells, this compound has been found to protect against oxidative stress-induced cell death by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone is its high potency and selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. This compound has also been found to have low toxicity in normal cells, which is an important factor in drug development. However, the limitations of this compound include its poor solubility in water, which can affect its bioavailability and limit its use in vivo. The stability of this compound is also a concern, as it can degrade under certain conditions, leading to a decrease in its potency.
Direcciones Futuras
For the research and development of (3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone include improving its solubility and stability, as well as investigating its potential applications in other fields such as anti-viral activity and immunomodulation. The use of this compound in combination with other chemotherapeutic agents is also an area of interest, as it may enhance the efficacy of current cancer therapies. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Métodos De Síntesis
The synthesis of (3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone involves a multistep process that starts with the reaction of 2-aminothiophenol with 2-chloro-3-formylquinoline, followed by the addition of 4-bromobenzaldehyde and subsequent cyclization to form the final product. The purity and yield of this compound can be improved by using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone has shown potential applications in various scientific research fields such as cancer therapy, neuroprotection, and anti-inflammatory activity. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to have neuroprotective effects against oxidative stress-induced cell death in neuronal cells and anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(4-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2OS/c19-12-7-5-10(6-8-12)16(22)17-15(20)13-9-11-3-1-2-4-14(11)21-18(13)23-17/h5-9H,1-4,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJRVLYPGMAAMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)C4=CC=C(C=C4)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-fluoro-2-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2-piperidinyl}-1H-benzimidazole trifluoroacetate](/img/structure/B6062121.png)
![ethyl 4-{4-[methyl(phenylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B6062128.png)
![methyl 4-ethyl-5-methyl-2-[({[1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6062135.png)
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6062141.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6062147.png)

![7-(3-methoxypropyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6062161.png)
![2-chloro-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B6062164.png)

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6062174.png)
![2-[4-[2-(allyloxy)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6062179.png)

![6-(4-methyl-3-phenyl-1-piperazinyl)-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6062201.png)
![3-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6062214.png)